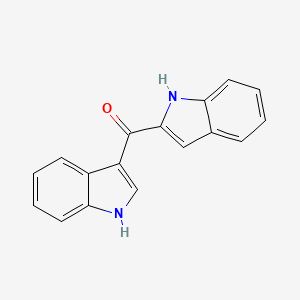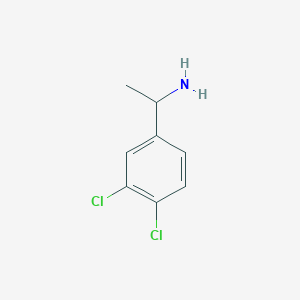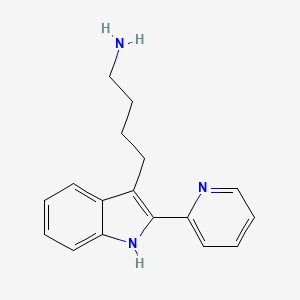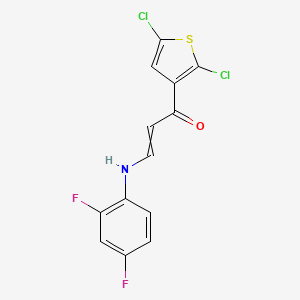
(1H-Indol-2-il)(1H-indol-3-il)metanona
Descripción general
Descripción
(1H-Indol-2-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C17H12N2O and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1H-Indol-2-yl)(1H-indol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-2-yl)(1H-indol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Este compuesto ha mostrado resultados prometedores en el tratamiento de enfermedades bacterianas debido a sus propiedades antibacterianas . Se ha encontrado que es efectivo contra Staphylococcus aureus, especialmente S. aureus resistente a la meticilina (MRSA) y Mycobacterium tuberculosis . El compuesto también ha mostrado un papel en la inhibición de la formación de biopelículas de S. aureus .
Actividad Antituberculosa
El compuesto se ha probado por su actividad antituberculosa in vitro contra M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), y cepas de MDR-TB .
Actividad Anticancerígena
Los derivados del indol, incluido este compuesto, se ha encontrado que poseen propiedades anticancerígenas significativas . Se han utilizado para el tratamiento de varios tipos de células cancerosas .
Actividad Antiviral
Los derivados del indol se ha encontrado que poseen propiedades antivirales, lo que los hace útiles en el tratamiento de varias infecciones virales .
Actividad Antiinflamatoria
Los derivados del indol se ha encontrado que poseen propiedades antiinflamatorias, lo que los hace útiles en el tratamiento de diversas afecciones inflamatorias .
Actividad Antioxidante
Los derivados del indol se ha encontrado que poseen propiedades antioxidantes, lo que los hace útiles en el tratamiento de diversas afecciones relacionadas con el estrés oxidativo .
Aplicaciones OLED
El compuesto ha mostrado un alto rendimiento cuántico de fluorescencia y buena estabilidad térmica, lo que lo convierte en un excelente candidato para aplicaciones OLED .
Actividad Antimalárica
Los derivados del indol se ha encontrado que poseen propiedades antimaláricas, lo que los hace útiles en el tratamiento de la malaria .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological context .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects of this compound’s action would be diverse and context-dependent .
Análisis Bioquímico
Biochemical Properties
(1H-Indol-2-yl)(1H-indol-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The interactions of (1H-Indol-2-yl)(1H-indol-3-yl)methanone with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular function.
Cellular Effects
The effects of (1H-Indol-2-yl)(1H-indol-3-yl)methanone on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, (1H-Indol-2-yl)(1H-indol-3-yl)methanone can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of (1H-Indol-2-yl)(1H-indol-3-yl)methanone involves several key processes. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, (1H-Indol-2-yl)(1H-indol-3-yl)methanone can induce changes in gene expression by interacting with DNA or RNA, leading to altered protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Indol-2-yl)(1H-indol-3-yl)methanone can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to (1H-Indol-2-yl)(1H-indol-3-yl)methanone can result in cumulative effects on cellular processes, which may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of (1H-Indol-2-yl)(1H-indol-3-yl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Beyond this threshold, higher doses of (1H-Indol-2-yl)(1H-indol-3-yl)methanone can result in toxicity, affecting various physiological processes in animal models.
Metabolic Pathways
(1H-Indol-2-yl)(1H-indol-3-yl)methanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives have been reported to affect the activity of enzymes involved in the biosynthesis and degradation of key metabolites . These interactions can lead to changes in metabolic pathways, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of (1H-Indol-2-yl)(1H-indol-3-yl)methanone within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of (1H-Indol-2-yl)(1H-indol-3-yl)methanone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, indole derivatives have been reported to localize in the nucleus, mitochondria, or other organelles, influencing various cellular processes . The targeting signals or post-translational modifications of (1H-Indol-2-yl)(1H-indol-3-yl)methanone can determine its subcellular localization and subsequent biological activity.
Propiedades
IUPAC Name |
1H-indol-2-yl(1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(13-10-18-15-8-4-2-6-12(13)15)16-9-11-5-1-3-7-14(11)19-16/h1-10,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCSHQBGKAGFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391924 | |
| Record name | (1H-Indol-2-yl)(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114648-67-8 | |
| Record name | 1H-Indol-2-yl-1H-indol-3-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114648-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1H-Indol-2-yl)(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)
![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)






![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)


![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)

